molecular formula C9H18O B14624995 (2S,3S)-2-Butyl-3-propyloxirane CAS No. 56740-09-1

(2S,3S)-2-Butyl-3-propyloxirane

Cat. No.: B14624995
CAS No.: 56740-09-1
M. Wt: 142.24 g/mol
InChI Key: IKNXPNNMKVOEMV-IUCAKERBSA-N
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Description

(2S,3S)-2-Butyl-3-propyloxirane is a chiral epoxide compound with significant importance in organic chemistry. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various complex molecules. The compound’s structure consists of a three-membered oxirane ring with butyl and propyl substituents, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Butyl-3-propyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields the desired chiral epoxide.

Industrial Production Methods

Industrial production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The continuous flow conditions allow for better control over reaction parameters, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Butyl-3-propyloxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxide to alcohols.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines are used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-2-Butyl-3-propyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Butyl-3-propyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can target various molecular pathways depending on the nucleophile involved, resulting in the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-Butyl-3-propyloxirane: The enantiomer of (2S,3S)-2-Butyl-3-propyloxirane with similar chemical properties but different stereochemistry.

    (2S,3S)-2-Butyl-3-methyloxirane: A similar compound with a methyl group instead of a propyl group.

    (2S,3S)-2-Butyl-3-ethyloxirane: Another similar compound with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for asymmetric synthesis and the development of chiral drugs and materials .

Properties

CAS No.

56740-09-1

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(2S,3S)-2-butyl-3-propyloxirane

InChI

InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

IKNXPNNMKVOEMV-IUCAKERBSA-N

Isomeric SMILES

CCCC[C@H]1[C@@H](O1)CCC

Canonical SMILES

CCCCC1C(O1)CCC

Origin of Product

United States

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